molecular formula C17H27ClN2O B12734760 Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride CAS No. 85603-03-8

Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride

Cat. No.: B12734760
CAS No.: 85603-03-8
M. Wt: 310.9 g/mol
InChI Key: BNLGURDPQCYQDR-UHFFFAOYSA-N
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Description

Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride is a complex organic compound with a unique structure that combines an acetamide group, a cyclopentylphenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride typically involves multiple steps:

    Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide in the presence of a catalyst to form the cyclopentylphenyl intermediate.

    Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group, followed by the addition of hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-cyclohexylphenyl)-2-(diethylamino)-, monohydrochloride
  • Acetamide, N-(4-cyclopropylphenyl)-2-(diethylamino)-, monohydrochloride
  • Acetamide, N-(4-cyclobutylphenyl)-2-(diethylamino)-, monohydrochloride

Uniqueness

Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

85603-03-8

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-(4-cyclopentylphenyl)-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-19(4-2)13-17(20)18-16-11-9-15(10-12-16)14-7-5-6-8-14;/h9-12,14H,3-8,13H2,1-2H3,(H,18,20);1H

InChI Key

BNLGURDPQCYQDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C2CCCC2.Cl

Origin of Product

United States

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